molecular formula C28H23N3O2S B2756832 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922562-44-5

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2756832
CAS No.: 922562-44-5
M. Wt: 465.57
InChI Key: SRLMBETUNCMMFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve adapting existing methods using Lawesson’s reagent or P4S10 for oxygen/sulfur exchange reactions. A series of novel compounds bearing imidazo [2,1- b ]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

A series of novel compounds bearing imidazo [2,1- b ]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Scientific Research Applications

Biological Activities and Chemical Properties

Recent Progress in Biological Activities of Synthesized Phenothiazines :This review highlights over 50 new phenothiazine derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. These activities stem from interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics enabling penetration through biological membranes. The review demonstrates the phenothiazine core as a potent pharmacophore for developing compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials :This review focuses on quinazoline derivatives' applications beyond their well-known biological activities, highlighting their significance in developing novel optoelectronic materials. These materials show potential for use in organic light-emitting diodes, photoelectric conversion elements, and image sensors due to their electroluminescent properties. The inclusion of benzimidazole, carbazole, and other fragments into the quinazoline scaffold has been crucial for fabricating materials with specific optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

Target of Action

It is known that benzothiazole derivatives have been studied for their anti-tubercular properties . They have shown inhibitory potency against M. tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The interaction often involves binding to the active site of the target, thereby preventing its normal function.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not explicitly stated in the available literature, benzothiazole derivatives are known to impact various biochemical pathways. For instance, they have been found to exhibit anti-tubercular activity, suggesting they may affect the biochemical pathways involved in the survival and replication of M. tuberculosis .

Pharmacokinetics

Thiazole compounds are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

tuberculosis, suggesting they may lead to the death of these bacteria .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially influence the action of benzothiazole derivatives .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-19-15-24-26(16-20(19)2)34-28(30-24)31(18-21-9-8-14-29-17-21)27(32)23-12-6-7-13-25(23)33-22-10-4-3-5-11-22/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLMBETUNCMMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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